molecular formula C9H8BrN B1289745 2-Bromo-2-(2-methylphenyl)acetonitrile

2-Bromo-2-(2-methylphenyl)acetonitrile

Cat. No.: B1289745
M. Wt: 210.07 g/mol
InChI Key: ZTASVTHOECLXLM-UHFFFAOYSA-N
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Description

2-Bromo-2-(2-methylphenyl)acetonitrile (CAS: Not explicitly provided in evidence) is a brominated aromatic nitrile characterized by a methyl substituent at the ortho position of the phenyl ring and a bromine atom adjacent to the nitrile group. This compound is structurally significant due to the steric and electronic effects imparted by the ortho-methyl group, which can influence reactivity in synthetic pathways such as nucleophilic substitutions, coupling reactions, or cyclizations.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

2-bromo-2-(2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8BrN/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9H,1H3

InChI Key

ZTASVTHOECLXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-bromo-2-(2-methylphenyl)acetonitrile with structurally related brominated arylacetonitriles, focusing on substituent effects, synthetic routes, reactivity, and applications.

Substituent Position and Electronic Effects
Compound Name Substituent Position/Type Key Structural Features Impact on Reactivity/Stability Reference ID
2-Bromo-2-(4-isopropoxyphenyl)acetonitrile Para-isopropoxy group Electron-donating alkoxy group at para position Enhanced stability due to resonance effects; reduced electrophilicity at nitrile group
2-Bromo-2-(4-chlorophenyl)acetonitrile Para-chloro substituent Electron-withdrawing Cl at para position Increased electrophilicity at nitrile; higher reactivity in SN2 reactions
2-(4-Bromo-3-methylphenyl)acetonitrile Meta-methyl, para-bromo Steric hindrance from meta-methyl; para-bromo directs reactions Moderate reactivity; regioselective functionalization
2-Bromo-2-(2-methylphenyl)acetonitrile Ortho-methyl group Steric hindrance near bromine and nitrile Slower reaction kinetics in sterically demanding pathways (e.g., coupling reactions) Inferred

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4-chloro derivative) increase the electrophilicity of the nitrile carbon, enhancing nucleophilic substitution efficiency. Conversely, electron-donating groups (e.g., isopropoxy) stabilize intermediates but may require harsher reaction conditions .

Key Observations :

  • Bromination using NBS with dibenzoyl peroxide in diethyl carbonate (for 4-isopropoxy derivative) achieves a moderate yield (60%), suggesting that solvent polarity and catalyst choice significantly influence efficiency .
  • The absence of yield data for the ortho-methyl analog in the evidence highlights a gap in available literature, necessitating further experimental validation.

Key Observations :

  • Aromatic bromoacetonitriles (e.g., ortho-methyl or para-chloro derivatives) are typically less water-soluble than aliphatic analogs (e.g., methyldibromo glutaronitrile) due to hydrophobic aromatic rings .
Reactivity in Functionalization Reactions
  • Nucleophilic Substitution : The bromine atom in 2-bromo-2-(2-methylphenyl)acetonitrile is susceptible to substitution by nucleophiles (e.g., amines, thiols). Steric hindrance from the ortho-methyl group may slow kinetics compared to less hindered analogs .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki) with aryl boronic acids is feasible, though ortho-substituents may necessitate tailored ligands or elevated temperatures .

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